1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid
CAS No.:
Cat. No.: VC15902529
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO4 |
|---|---|
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | 1,9-dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C16H17NO4/c1-8-6-10-7-9-4-5-11(16(18)19)12(9)14(20-2)13(10)15(17-8)21-3/h6-7,11H,4-5H2,1-3H3,(H,18,19) |
| Standard InChI Key | GTNYSAYAUAHTBU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC3=C(C(CC3)C(=O)O)C(=C2C(=N1)OC)OC |
Introduction
Structural Characterization and Molecular Identity
Core Framework and Substituent Analysis
The compound features a cyclopenta[g]isoquinoline core fused with a dihydro-6H ring system. Critical substituents include:
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1,9-Dimethoxy groups: Positioned at the aromatic isoquinoline moiety, enhancing electron density and influencing intermolecular interactions .
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3-Methyl group: A hydrophobic substituent at the third position, contributing to steric effects and lipophilicity .
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8-Carboxylic acid: A polar functional group enabling hydrogen bonding and salt formation, critical for solubility and derivatization.
The stereochemistry includes one undefined stereocenter at the 8-position, as indicated by PubChem’s computed properties .
Table 1: Molecular Identifiers
Physicochemical Properties
Lipophilicity and Solubility
The compound exhibits moderate lipophilicity with an XLogP3 value of 2.7, suggesting favorable membrane permeability . Its topological polar surface area (TPSA) of 68.7 Ų indicates moderate solubility in polar solvents, while the carboxylic acid group (pKa ~4-5) enhances aqueous solubility at physiological pH .
Hydrogen Bonding and Rotational Freedom
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Hydrogen bond acceptors: 5 (two methoxy oxygens, one ketone oxygen, one carboxylic acid oxygen, and one ring nitrogen) .
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Rotatable bonds: 3, primarily from the methoxy and carboxylic acid groups .
Table 2: Computed Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| XLogP3 | 2.7 | Predicts lipid bilayer penetration |
| TPSA | 68.7 Ų | Estimates bioavailability |
| Heavy Atom Count | 21 | Molecular complexity |
| Complexity | 402 | Synthetic challenge |
Synthetic Considerations
Hypothetical Routes Based on Analogous Compounds
While no direct synthesis protocols are documented, analogous isoquinoline derivatives are typically synthesized via:
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Multicomponent cyclization: Combining aldehydes, amines, and keto esters under acidic conditions, as demonstrated for dihydrochromeno-pyrrole-diones .
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Ring-opening strategies: Utilizing strained intermediates to form fused polycyclic systems .
The presence of methoxy and methyl groups suggests sequential Friedel-Crafts alkylation and demethylation steps might be employed.
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